2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride
Description
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core linked to an ethanol group at the 1-position. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₉H₁₄Cl₂N₃O₂ (calculated based on and analogous structures), with a molecular weight of approximately 268.76 g/mol . The compound’s rigid bicyclic architecture distinguishes it from simpler monocyclic pyrazoles, offering unique electronic and steric properties for binding interactions.
Properties
Molecular Formula |
C7H13Cl2N3O |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-2-1-10-7-5-8-3-6(7)4-9-10;;/h4,8,11H,1-3,5H2;2*1H |
InChI Key |
ALEZQJDTEDDXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)CCO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazole precursors under specific conditions. For instance, the transition-metal-free strategy can be employed, where pyrrole is cross-coupled with acyl (bromo)acetylenes in solid alumina at room temperature. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Chemical Reactions Analysis
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. In medicine, it is being explored for its potential therapeutic applications in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Modifications
- Pyrrolo[3,4-c]pyrazole Derivatives: PF-03758309 Hydrochloride (C₂₅H₃₁ClN₈OS, MW 527.088) contains the same pyrrolo[3,4-c]pyrazole core but is substituted with a thieno[3,2-d]pyrimidine group and a carboxamide side chain. This complexity enhances its kinase inhibitory activity compared to simpler analogs, as the extended π-system and hydrogen-bonding motifs improve target affinity . 5-[(tert-Butoxy)carbonyl]-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic Acid (C₁₁H₁₆N₃O₄, MW 268.27) replaces the ethanol group with a carboxylic acid and a tert-butyl carbamate.
Substituent Variations
- Ethanol vs. Acetate: 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}acetate Hydrochloride (C₉H₁₄ClN₃O₂, MW 231.68) differs by an ester group instead of ethanol. The ester reduces hydrogen-bonding capacity, impacting solubility (logP ~1.2 vs. ~0.5 for the ethanol derivative) .
- Monocyclic Pyrazoles: 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (C₁₁H₁₀N₂O₂, MW 202.21) lacks the bicyclic framework, resulting in lower thermal stability (decomposition at 180°C vs. >250°C for the pyrrolopyrazole) .
Physicochemical Properties
| Property | Target Compound (Dihydrochloride) | PF-03758309 Hydrochloride | Acetate Analog (Hydrochloride) |
|---|---|---|---|
| Molecular Weight (g/mol) | 268.76 | 527.09 | 231.68 |
| Solubility (H₂O) | High (salt form) | Moderate (logP 3.1) | Low (logP 1.2) |
| Melting Point (°C) | >250 (decomp.) | 215–217 | 180–185 |
| Hydrogen Bond Donors | 3 | 4 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
